![molecular formula C20H20ClN3O3S B2947085 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034224-19-4](/img/structure/B2947085.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic organic molecule. Its structure consists of a chlorinated thienopyridine ring fused with a pyrazolyl methanone moiety, decorated with a dimethoxyphenyl group. This compound’s multifaceted structure hints at its potential utility in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
To prepare this compound, you would typically start with the thienopyridine and pyrazole derivatives:
Step 1: Thienopyridine synthesis often begins with the condensation of 3-chloropyridine with thiophenol, followed by cyclization.
Step 2: For the pyrazole part, a common approach includes the reaction of 2,5-dimethoxyphenylhydrazine with an α,β-unsaturated ketone, producing the core pyrazole structure.
Step 3: The final step involves coupling the two segments using cross-coupling reactions under controlled conditions, like palladium-catalyzed carbonylation.
Industrial Production Methods:
Scaling up for industrial production often involves optimizing the catalyst load, temperature, and solvent choice to maximize yield and purity. Flow chemistry might be employed to maintain constant reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions, modifying the oxidative state of its functional groups.
Substitution Reactions: The chloro group in the thienopyridine ring can be substituted with nucleophiles.
Addition Reactions: The ketone group can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, H₂O₂ for oxidation.
Reducing Agents: NaBH₄, LiAlH₄ for reduction.
Substitution Reactions: Nucleophiles like amines or alkoxides under mild conditions.
Addition Reactions: Grignard reagents or organolithiums.
Major Products:
These reactions yield various functional derivatives enhancing the molecule’s utility, such as hydroxyl derivatives from reductions or new aromatic systems from substitutions.
Scientific Research Applications
This compound finds extensive use in:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: Potentially, it's an inhibitor for specific enzymes.
Medicine: Might act as a pharmacophore in drug discovery.
Industry: Used in the production of polymers or as a specialty chemical.
Mechanism of Action
The compound's mechanism of action could involve binding to enzymes or receptors:
Molecular Targets: Enzyme inhibition by interfering with active sites.
Pathways: Might participate in signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Compared to similar compounds, this molecule stands out due to its unique substitution pattern:
Similar Compounds: Include derivatives of thienopyridine or pyrazoles like (2-chloropyridin-3-yl)(3-methoxyphenyl)methanone.
Uniqueness: Enhanced electron-donating groups increase reactivity and specificity in biological systems.
Intrigued yet? This compound is a testament to the versatility and complexity of organic chemistry. What sparks your interest in it?
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-16(20(25)24-7-6-18-12(11-24)8-19(21)28-18)10-15(22-23)14-9-13(26-2)4-5-17(14)27-3/h4-5,8-10H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDLXNHQLGVNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)
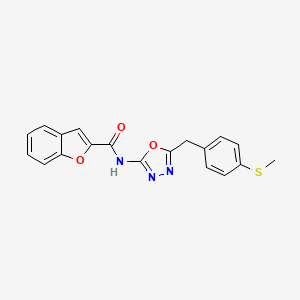
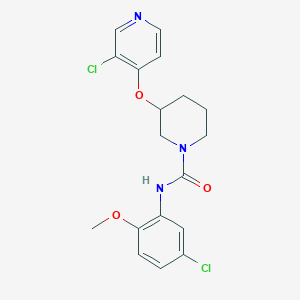
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2947013.png)
![5-(Hydroxymethyl)-2-methyl-4-({[4-(propan-2-yl)phenyl]amino}methyl)pyridin-3-ol](/img/structure/B2947014.png)
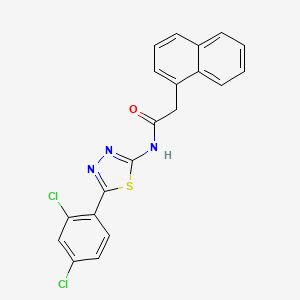
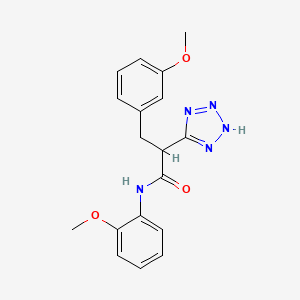
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2947017.png)
![4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2947018.png)
![1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole](/img/structure/B2947019.png)
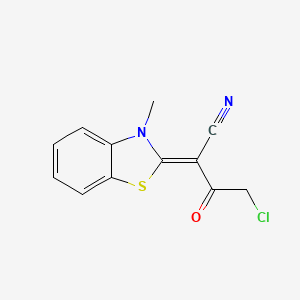
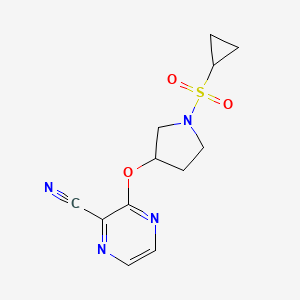
![(E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2947024.png)
![N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2947025.png)
